![molecular formula C26H22N4O2S3 B394446 2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE](/img/structure/B394446.png)
2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] is a complex organic compound characterized by its unique structure, which includes benzene rings, pyridine groups, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dichlorodiphenyl sulfide with 2-mercaptopyridine to form the intermediate compound, which is then reacted with 2-chloroacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or pyridine groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] exerts its effects is complex and depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or stability. The molecular targets and pathways involved can vary, but often include key enzymes or receptors that play a role in cellular processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can be compared with other similar compounds, such as:
N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]: This compound has a similar structure but includes benzimidazole groups instead of pyridine groups.
N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)ethanamide]: This compound is similar but has an ethanamide group instead of an acetamide group.
Eigenschaften
Molekularformel |
C26H22N4O2S3 |
|---|---|
Molekulargewicht |
518.7g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C26H22N4O2S3/c31-23(17-33-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)35-22-13-9-20(10-14-22)30-24(32)18-34-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChI-Schlüssel |
PYVKIFYKKBZALE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394363.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394364.png)
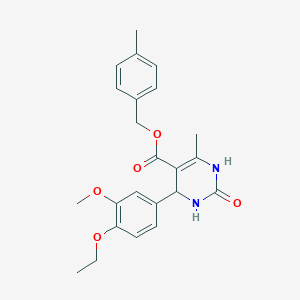
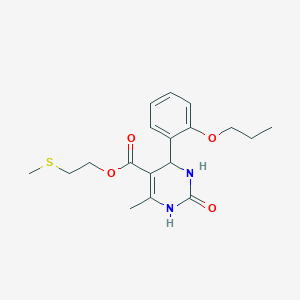
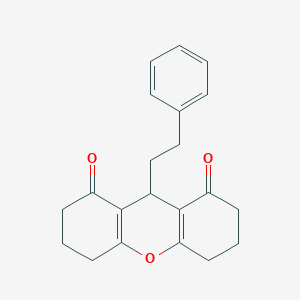
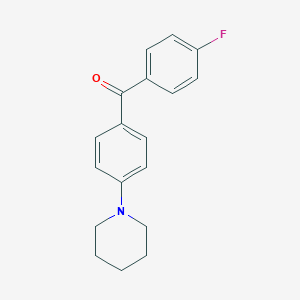
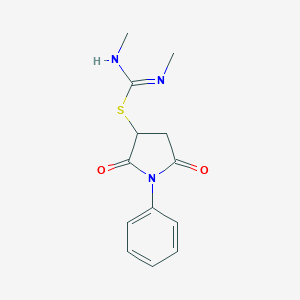
![4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B394373.png)
![2-(2,4-Dichlorophenyl)-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B394375.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B394381.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B394382.png)
![5-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B394383.png)
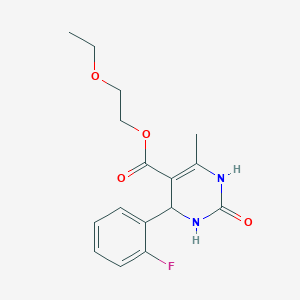
![2-({[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394386.png)
